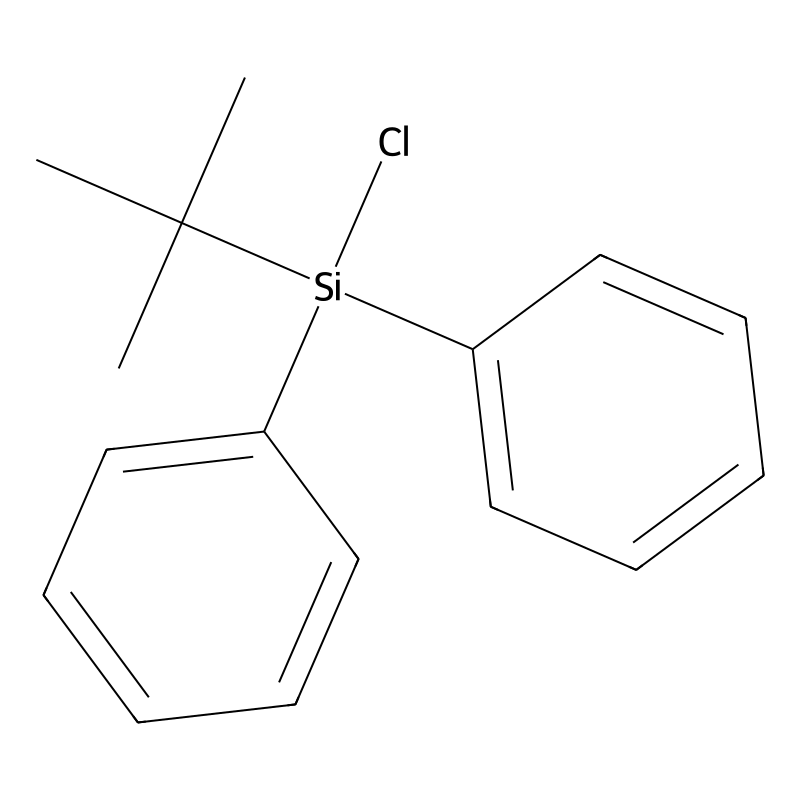

tert-Butylchlorodiphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

tert-Butylchlorodiphenylsilane (TBDPSCl) is a highly sterically hindered silylating reagent widely used to install the tert-butyldiphenylsilyl (TBDPS) protecting group on alcohols and amines. In industrial and advanced laboratory synthesis, TBDPSCl is prioritized over lighter silyl chlorides when a synthetic route demands exceptional stability against acidic hydrolysis, nucleophilic attack, and catalytic hydrogenation [1]. Beyond its robust protective capabilities, the diphenyl moiety inherently serves as a strong UV chromophore, providing a critical analytical advantage for tracking non-UV-active intermediates during complex multi-step workflows [2].

Substituting TBDPSCl with more common silylating agents like tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl) frequently leads to process failures in multi-step synthesis. TBDMS ethers are highly susceptible to acidic cleavage, making them unsuitable for routes involving strong Lewis or Brønsted acids, which cause premature deprotection and yield loss [1]. Conversely, while TIPSCl offers strong stability, it lacks a UV-active chromophore, rendering the downstream HPLC or TLC monitoring of aliphatic or carbohydrate intermediates virtually impossible without destructive staining [2]. Consequently, substituting TBDPSCl compromises either synthetic stability or analytical traceability.

Superior Acid Stability for Harsh Synthetic Routes

The primary procurement driver for TBDPSCl over TBDMSCl is its superior resistance to acidic conditions. Quantitative stability models demonstrate that the TBDPS ether is approximately 250 times more stable to acid hydrolysis than the corresponding TBDMS ether, and 5,000,000 times more stable than a standard TMS ether [1]. This differential allows chemists to subject TBDPS-protected intermediates to harsh acidic transformations (e.g., acetal cleavage, strong Lewis acid catalysis) that would rapidly cleave a TBDMS protecting group.

| Evidence Dimension | Relative resistance to acidic hydrolysis (normalized to TMS = 1) |

| Target Compound Data | TBDPS: 5,000,000 relative resistance |

| Comparator Or Baseline | TBDMS (TBS): 20,000 relative resistance |

| Quantified Difference | TBDPS is 250x more stable to acid than TBDMS |

| Conditions | Acidic media hydrolysis models |

Procuring TBDPSCl ensures the protecting group survives downstream acidic steps, eliminating the need for costly and time-consuming reprotection cycles.

Inherent UV-Chromophore for Process Monitoring

For substrates lacking a native chromophore, such as carbohydrates, lipids, and aliphatic polyols, reaction monitoring is notoriously difficult. TBDPSCl solves this by covalently attaching two phenyl rings to the substrate, providing a strong UV absorbance signature [1]. In contrast, TBDMSCl and TIPSCl are completely UV-transparent, requiring destructive visualization techniques or specialized detectors [2]. The incorporation of the TBDPS group allows for standard, non-destructive UV-HPLC tracking and purification of intermediates.

| Evidence Dimension | UV-Vis Detectability |

| Target Compound Data | TBDPS: Strongly UV-active (diphenyl chromophore) |

| Comparator Or Baseline | TBDMS / TIPS: UV-transparent |

| Quantified Difference | Enables standard 254 nm UV detection vs. requiring destructive staining |

| Conditions | HPLC/TLC monitoring of aliphatic and carbohydrate intermediates |

Reduces analytical bottlenecks and allows for standard UV-based automated flash chromatography, significantly accelerating process development.

Orthogonal Deprotection Compatibility

In complex molecule synthesis, the ability to selectively remove one protecting group while leaving another intact is critical for manufacturability. TBDPS ethers demonstrate excellent orthogonality with TBDMS ethers. Under controlled acidic conditions (e.g., 1% HCl in ethanol), a TBDMS group is cleaved rapidly (half-life ~4.5 h), while the TBDPS group remains intact (half-life >100 h) [1]. This precise chemoselectivity cannot be achieved if multiple hydroxyls are protected with the same silyl class.

| Evidence Dimension | Selective cleavage rate under mild acidic conditions |

| Target Compound Data | TBDPS ether: Intact (half-life >100 h) |

| Comparator Or Baseline | TBDMS ether: Rapidly cleaved (half-life ~4.5 h) |

| Quantified Difference | >20-fold difference in cleavage half-life |

| Conditions | 1% HCl in 95% Ethanol at room temperature |

Enables the design of sophisticated, multi-step synthetic routes for polyols and nucleosides by allowing selective unmasking of specific hydroxyl groups without yield loss.

Steric Bulk Driving Primary Alcohol Selectivity

TBDPSCl possesses significant steric bulk, which imparts high regioselectivity when reacting with polyols. When applied to substrates containing both primary and secondary hydroxyl groups, TBDPSCl preferentially silylates the less hindered primary alcohol with near-quantitative selectivity [1]. While TBDMSCl also favors primary alcohols, its smaller effective radius often leads to competing secondary alcohol protection, requiring strict stoichiometric control and lower temperatures. TBDPSCl provides a wider process window for achieving regioselective protection [2].

| Evidence Dimension | Regioselectivity (Primary vs. Secondary Alcohol) |

| Target Compound Data | TBDPSCl: High selectivity, secondary alcohols often recovered unchanged under mild conditions |

| Comparator Or Baseline | TBDMSCl: Moderate selectivity, prone to over-silylation without strict control |

| Quantified Difference | Broader process window and higher isolated yields of mono-protected primary alcohols |

| Conditions | Standard imidazole/DMF silylation conditions at room temperature |

Improves crude purity and reduces the need for difficult chromatographic separations of regioisomers in polyol and carbohydrate manufacturing.

Orthogonal Protection in Nucleoside and Carbohydrate Synthesis

Because TBDPS ethers can survive the acidic conditions required to cleave TBDMS or trityl groups, TBDPSCl is prioritized for protecting the 5'-primary hydroxyl in nucleosides or the 6-hydroxyl in hexoses. This allows chemists to selectively unmask secondary hydroxyls for downstream glycosylation or phosphorylation without compromising the primary alcohol's protection [1].

UV-Tagging of Aliphatic and Terpene Intermediates

For the synthesis of complex lipids, polyketides, and terpenes that lack native UV absorbance, TBDPSCl serves a dual purpose as both a protecting group and an analytical tag. The strong UV chromophore of the diphenyl moiety allows for routine monitoring via 254 nm UV-HPLC and automated flash chromatography, streamlining process development and purification [2].

Harsh Acid-Mediated Total Synthesis Routes

In total synthesis campaigns where late-stage intermediates must be subjected to strong Lewis acids (e.g., BF3·OEt2 for glycosylations) or strong Brønsted acids, TBDPSCl is procured to ensure protecting group survival. Its 250-fold greater acid stability compared to TBDMS prevents yield-destroying premature deprotection during critical bond-forming steps [3].

References

- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- [2] Yu, Z., & Verkade, J. G. (2000). Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry, 65(7), 2065-2068.

- [3] Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive